N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a benzene ring with two amine groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura reactions, utilizing efficient palladium catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used to replace the iodine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The iodine atom and amine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with an iodine atom attached to a phenol ring.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: A compound with a similar iodophenyl group but different functional groups.
3,5-Di-tert-butyl-4-hydroxyphenyl derivatives: Compounds with similar structural motifs but different substituents
Uniqueness
N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine is unique due to its combination of an iodophenyl group with a benzene ring containing two amine groups and a methyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H13IN2 |
---|---|
Molecular Weight |
324.16 g/mol |
IUPAC Name |
2-N-(4-iodophenyl)-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H13IN2/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8,16H,15H2,1H3 |
InChI Key |
UBAKRPAJSXQJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.